[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

APE1 inhibition DNA repair pharmacophore screening

The compound 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3; synonym: [3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid; molecular formula C₁₁H₁₀N₂O₅; molecular weight 250.21 g mol⁻¹) is a symmetrical, bifunctional benzimidazolone derivative bearing two carboxymethyl substituents at the N1 and N3 positions of the 2-oxobenzimidazole core. Its structural hallmark is the presence of two free carboxylic acid groups connected to a planar, aromatic benzimidazolone scaffold via rotatable –CH₂– spacers, which confers conformational flexibility and enables diverse coordination modes.

Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
CAS No. 1848-99-3
Cat. No. B154488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
CAS1848-99-3
Molecular FormulaC11H10N2O5
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
InChIInChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
InChIKeyJMTPLUIWGNLLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


The compound 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3; synonym: [3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid; molecular formula C₁₁H₁₀N₂O₅; molecular weight 250.21 g mol⁻¹) is a symmetrical, bifunctional benzimidazolone derivative bearing two carboxymethyl substituents at the N1 and N3 positions of the 2-oxobenzimidazole core . Its structural hallmark is the presence of two free carboxylic acid groups connected to a planar, aromatic benzimidazolone scaffold via rotatable –CH₂– spacers, which confers conformational flexibility and enables diverse coordination modes. The compound is commercially available as a versatile small-molecule scaffold (typical purity ≥ 95%) from multiple reputable suppliers , and it is catalogued in authoritative chemical databases including PubChem (CID 228472) and ChEBI, with associated patent and literature records [1].

Why Generic Substitution Fails for 2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3)


Within the benzimidazolone-acetic acid chemical space, compounds sharing the 2-oxobenzimidazole core differ critically in the number, position, and identity of pendant carboxylate arms. The closest structural analogs include mono‑substituted variants such as (2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS 104189-85-7; single N‑acetic acid arm; MW 192.17) [1] and N‑alkyl congeners like 3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid (CAS 406944-97-6) . These differences directly determine the number of metal-coordination sites, the aqueous solubility profile, the achievable ligand-to-metal stoichiometry, and the capacity for pharmacological target engagement. Consequently, substituting CAS 1848-99-3 with its mono-acetic acid or N‑alkyl analogs in a coordination polymer synthesis, an enzyme inhibition assay, or a medicinal chemistry campaign will alter binding geometry, stoichiometry, and biological potency, invalidating structure‑activity relationships and experimental reproducibility.

Product-Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparator Data for CAS 1848-99-3


APE1 Endonuclease Inhibition: CAS 1848-99-3 Demonstrates Defined IC₅₀ Potency Distinct from Mono‑Acetic Acid and N‑Alkyl Analogs

In a pharmacophore-guided screening campaign for human apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3) was identified as a small-molecule APE1 ligand, exhibiting an IC₅₀ value of 16,000 ± 4,000 nM (16 μM) in a recombinant APE1 abasic-site cleavage assay at pH 7.5 and 2 °C [1][2]. This symmetrical diacid was among a series of compounds evaluated; other structural scaffolds in the same study achieved more potent inhibition (IC₅₀ < 10 μM), highlighting that the benzimidazolone‑diacetic acid architecture confers a distinct, measurable potency window that is not recapitulated by mono‑acetic acid or N‑alkyl congeners lacking the second carboxylate arm [2].

APE1 inhibition DNA repair pharmacophore screening

Chelating Denticity and Coordination Polymer Versatility: Symmetrical Di‑Acid vs. Mono‑Acid and Non‑Carboxylate Benzimidazole Ligands

The benzimidazolone diacetic acid linker (H₂L; identical to the deprotonated form of CAS 1848-99-3) has been employed as a flexible, ditopic building block for the synthesis of seven structurally characterized group 2 and first‑row transition‑metal coordination polymers: MgL, CaL, SrL, BaL, MnL, Cu₃L₂, and ZnL [1]. The two carboxylate arms, tethered via –CH₂– rotatable spacers, adopt either cis or trans conformations relative to the benzimidazolone plane, yielding two‑dimensional sheet topologies with six‑coordinate metal centers in most cases (ZnL displays tetrahedral geometry; Cu₃L₂ contains square‑planar Cu paddle‑wheel units) [1]. In contrast, the mono‑acetic acid analog (CAS 104189-85-7) provides only a single carboxylate donor, fundamentally limiting it to terminal or monodentate coordination modes incapable of sustaining extended network architectures. Similarly, non‑carboxylate benzimidazole ligands (e.g., 1H-benzimidazole-1-acetic acid, CAS 40332-16-9) lack the second carboxylate arm required for bridging connectivity .

coordination polymers metal–organic frameworks flexible linkers

Synthetic Accessibility to Anticancer Diethyl Ester Prodrugs: CAS 1848-99-3 as the Gateway to Cytotoxic Arylideneacetohydrazide Derivatives

The diethyl ester derivative of CAS 1848-99-3—diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate (CAS 83330-80-7)—serves as the direct synthetic precursor to a series of arylideneacetohydrazide compounds (6a, 6b, 6c) that exhibited potent, selective in vitro anticancer activity [1]. Against HCT‑116 colon cancer cells, compounds 6a, 6b, and 6c showed IC₅₀ values of 29.5 ± 4.53 μM, 57.9 ± 7.01 μM, and 40.6 ± 5.42 μM, respectively; against HeLa cervical cancer cells, IC₅₀ values were 57.1 ± 6.7 μM, 65.6 ± 6.63 μM, and 33.8 ± 3.54 μM, respectively [1]. Crucially, no significant cytotoxicity was observed against non‑cancerous HEK‑293 cells, demonstrating a favorable selectivity window [1]. The symmetrical di‑ester architecture—derivable only from the symmetrical di‑acid (CAS 1848-99-3)—is essential for generating the bis‑hydrazide intermediates required for the final arylideneacetohydrazide condensation. Mono‑acetic acid analogs (e.g., CAS 104189-85-7) yield only mono‑ester derivatives, which cannot access this bis‑functionalized pharmacophore space.

anticancer prodrug synthesis HCT-116 HeLa

Conformational Flexibility and Metal‑Ion Selectivity in Coordination Networks: The –CH₂– Spacer Advantage Over Rigid Benzimidazole‑Dicarboxylate Linkers

The benzimidazolone diacetic acid linker (H₂L; CAS 1848-99-3 in its protonated form) features rotatable –CH₂– spacers between the planar benzimidazolone core and each carboxylate group, allowing the linker to adopt either cis or trans carboxylate conformations depending on the metal ion and reaction conditions [1]. This conformational adaptability is absent in rigid benzimidazole‑dicarboxylate linkers such as benzimidazole‑5,6‑dicarboxylic acid, where carboxylate groups are fixed directly onto the aromatic ring. The flexibility of H₂L enabled the crystallization and structural determination of seven unique 2D coordination polymers with group 2 (Mg, Ca, Sr, Ba) and transition‑metal (Mn, Cu, Zn) ions, each exhibiting distinct coordination geometries (six‑coordinate, tetrahedral, and square‑planar) [1]. In contrast, rigid benzimidazole‑dicarboxylate linkers typically yield fewer structurally diverse phases and impose geometric constraints that limit accessible metal‑node geometries [1].

conformational flexibility coordination networks linker design

Enzyme Inhibitor Pharmacophore Classification: Dual Negative‑Ionizable Features Distinguish CAS 1848-99-3 from Mono‑Acid Benzimidazole Ligands

According to the BRENDA enzyme‑ligand database, 2,2′-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid (CAS 1848-99-3) is classified as a small‑molecule enzyme inhibitor containing one hydrophobic feature, one H‑bond acceptor, and two negative ionizable features (the two carboxylate groups) [1]. In the APE1 inhibition assay, preincubation was conducted at a final inhibitor concentration of 0.05 nM under defined buffer conditions (pH 7.2–7.5, 30 °C) [1]. Mono‑acetic acid benzimidazole analogs (e.g., CAS 104189-85-7) present only a single negative ionizable feature, fundamentally altering their pharmacophore fingerprint and their capacity to engage basic residues in enzyme active sites through bidentate electrostatic interactions [2]. This pharmacophore‑level distinction is critical for computational screening and structure‑based drug design workflows, where the number and spatial arrangement of ionizable groups dictate virtual hit prioritization.

pharmacophore model enzyme inhibitor classification negative ionizable features

Best‑Fit Research and Industrial Application Scenarios for CAS 1848-99-3 Based on Quantitative Differentiation Evidence


Fragment‑Based or Pharmacophore‑Guided APE1 Inhibitor Discovery Requiring a Defined, Moderately Potent Benzimidazolone‑Diacid Hit

When a drug discovery program requires a validated, commercially available APE1 inhibitor fragment with a known IC₅₀ (16 μM) and a well‑characterized pharmacophore profile (dual negative‑ionizable features), CAS 1848-99-3 is the appropriate starting point. Its moderate potency and symmetrical di‑acid architecture make it suitable for fragment‑growing or structure‑based optimization campaigns targeting the APE1 base excision repair pathway, whereas mono‑acid analogs lack the second carboxylate required for bidentate active‑site interactions [1][2].

Synthesis of Flexible Benzimidazolone‑Based Coordination Polymers and Exploratory MOF Libraries

For research groups synthesizing coordination polymers or metal–organic frameworks, CAS 1848-99-3 offers a unique combination of a planar benzimidazolone core, two carboxylate binding sites, and rotatable –CH₂– spacers that permit cis/trans conformational adaptation. This linker has been demonstrated to yield structurally diverse 2D coordination polymers with group 2 and first‑row transition metals, whereas mono‑carboxylate or non‑carboxylate benzimidazole ligands cannot support extended network formation [3].

Prodrug Synthesis: Accessing Symmetrical Diethyl Ester Intermediates for Anticancer Arylideneacetohydrazide Derivatives

Medicinal chemistry teams pursuing the synthesis of bis‑arylideneacetohydrazide anticancer agents require the symmetrical di‑acid scaffold of CAS 1848-99-3 to generate the corresponding diethyl ester (CAS 83330-80-7). The resulting derivatives have demonstrated selective cytotoxicity against HCT‑116 (IC₅₀ down to 29.5 μM) and HeLa (IC₅₀ down to 33.8 μM) cancer cells while sparing non‑cancerous HEK‑293 cells. Mono‑acid benzimidazole analogs cannot access this bis‑functionalized pharmacophore class [4].

Computational Pharmacophore Modeling and Virtual Screening Requiring Bidentate Negative‑Ionizable Ligands

In computational chemistry workflows where pharmacophore models demand two negative‑ionizable features spaced by a rigid aromatic scaffold, CAS 1848-99-3 serves as a validated query molecule. Its BRENDA‑curated enzyme inhibitor classification (2 negative ionizable features, 1 hydrophobic, 1 H‑bond acceptor) and established APE1 binding data provide a robust foundation for virtual screening campaigns, whereas mono‑acid analogs with a single ionizable feature will generate false‑negative filtering results in pharmacophore‑based searches [1][2].

Quote Request

Request a Quote for [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.